3-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole
Description
Properties
IUPAC Name |
[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2S/c15-14(16,17)10-3-1-2-9(6-10)13(21)20-5-4-11(8-20)22-12-7-18-23-19-12/h1-3,6-7,11H,4-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAWGJXJDPBHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3-(trifluoromethyl)benzoyl chloride with pyrrolidine to form an intermediate, which is then reacted with 1,2,5-thiadiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl and thiadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In the realm of chemistry, the compound serves as:
- Building Block : It is utilized for synthesizing more complex molecules.
- Reagent : Employed in various organic reactions due to its reactive functional groups.
Biology
The biological applications include:
- Antimicrobial Properties : Studies suggest potential effectiveness against various microbial strains.
- Anticancer Properties : Ongoing research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines .
Medicine
In medicinal chemistry:
- Therapeutic Agent : Investigations are underway to evaluate its role as an enzyme inhibitor or receptor modulator for treating diseases such as cancer and infections .
The biological activity of 3-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their function.
- Receptor Modulation : It can influence receptor activity by interacting with receptor proteins.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Anticancer Activity : A study demonstrated that derivatives of thiadiazole compounds showed significant growth inhibition in various cancer cell lines (e.g., MCF-7) with IC50 values indicating strong cytotoxic effects .
- Antimicrobial Effects : Research indicated that the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that specific substituents on the thiadiazole ring enhanced its antimicrobial potency .
Mechanism of Action
The mechanism of action of 3-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 1: 3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (BK14294)
- Molecular Formula : C₁₅H₁₃N₃O₃S
- Molecular Weight : 315.35 g/mol
- Key Structural Differences: Replaces the 3-(trifluoromethyl)benzoyl group with a 1-benzofuran-2-carbonyl moiety.
- Hypothetical Implications :
Compound 2: 3-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine (BK14304)
- Molecular Formula : C₁₉H₂₀N₄O₃
- Molecular Weight : 352.39 g/mol
- Key Structural Differences :
- Replaces the 1,2,5-thiadiazole core with a 1,2,4-oxadiazole ring.
- Substitutes pyrrolidine with piperidine , increasing ring size and altering conformational flexibility.
- Incorporates a 2-methylphenyl group instead of trifluoromethylbenzoyl.
- Hypothetical Implications :
Table 1: Comparative Analysis of Key Features
| Feature | Target Compound | BK14294 | BK14304 |
|---|---|---|---|
| Core Heterocycle | 1,2,5-Thiadiazole | 1,2,5-Thiadiazole | 1,2,4-Oxadiazole |
| Aromatic Substituent | 3-(Trifluoromethyl)benzoyl | 1-Benzofuran-2-carbonyl | 2-Methylphenyl |
| Ring System | Pyrrolidine | Pyrrolidine | Piperidine |
| Molecular Weight (g/mol) | 342.34 | 315.35 | 352.39 |
| Key Functional Groups | CF₃ (electron-withdrawing) | Benzofuran (π-π interactions) | Oxazole (hydrogen-bond acceptor) |
Research Findings and Pharmacological Insights
- This contrasts with BK14294’s benzofuran, which prioritizes aromatic stacking .
- Ring Flexibility : Piperidine in BK14304 offers greater conformational freedom than pyrrolidine, which may reduce binding specificity in rigid enzyme pockets.
- Sulfur vs. Oxygen : The thiadiazole core’s sulfur atom provides polarizability and van der Waals interactions absent in oxadiazole-based analogs like BK14304 .
Biological Activity
3-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a complex organic compound characterized by a trifluoromethyl group, a benzoyl moiety, a pyrrolidine ring, and a thiadiazole ring. Its unique structural features suggest potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 343.33 g/mol. The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of the thiadiazole moiety exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,5-thiadiazole structure have been shown to inhibit various bacterial strains and fungi. The mechanism of action often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways critical for microbial survival .
Anticancer Properties
Thiadiazole derivatives have been extensively studied for their anticancer activities. The presence of the thiadiazole ring in this compound enhances its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing cellular responses to external signals.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of thiadiazole derivatives, this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .
Study 2: Anticancer Activity
A recent investigation evaluated the anticancer properties of this compound against several cancer cell lines, including breast and colon cancer cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 3-(Trifluoromethyl)benzoyl chloride | Structure | Precursor for synthesis | Used in the preparation of thiadiazole derivatives |
| 1,2,5-Thiadiazole derivatives | Structure | Antimicrobial & anticancer | Exhibits similar biological activities |
| Pyrrolidine derivatives | Structure | Various biological activities | Modulates different receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
